
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is a chemical compound with the molecular formula C15H16INO and a molecular weight of 353.2 g/mol . This compound is known for its unique structure, which includes a pyridinium core substituted with methyl groups and a phenylethyl ketone moiety. It is often used in various chemical and biological research applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide typically involves the reaction of 1,3-dimethylpyridinium iodide with 2-oxo-2-phenylethyl bromide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, with the presence of a base like potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The phenylethyl ketone moiety plays a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenacylpyridinium bromide: Similar structure with a bromide ion instead of iodide.
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridinium bromide: Another analog with a bromide ion.
Uniqueness
1,3-Dimethyl-5-(2-oxo-2-phenylethyl)pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of an iodide ion. This gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C15H16INO |
|---|---|
Peso molecular |
353.20 g/mol |
Nombre IUPAC |
2-(1,5-dimethylpyridin-1-ium-3-yl)-1-phenylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-8-13(11-16(2)10-12)9-15(17)14-6-4-3-5-7-14;/h3-8,10-11H,9H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
DHRZYIWHOYBHPD-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C[N+](=C1)C)CC(=O)C2=CC=CC=C2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N,3-dimethylbutanamide](/img/structure/B15242450.png)
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxane](/img/structure/B15242452.png)
![2-amino-N-[(2S)-2-[methyl(propan-2-yl)amino]cyclohexyl]propanamide](/img/structure/B15242456.png)

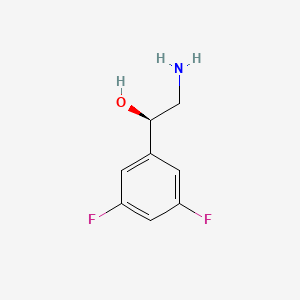
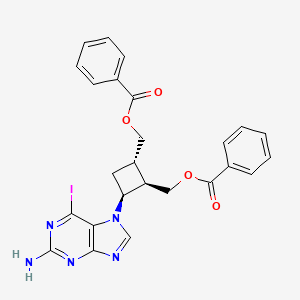

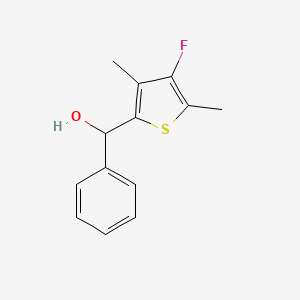
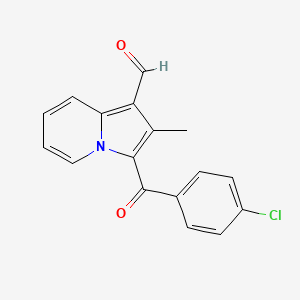
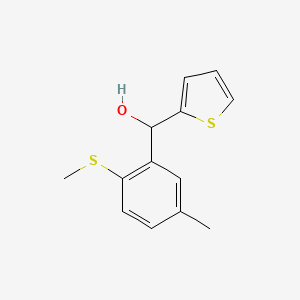
![6-Trityl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B15242513.png)
![N,N,2'-Trimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B15242520.png)
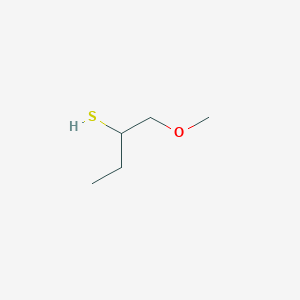
![2-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B15242530.png)
